Cas no 2248296-18-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate is a specialized organic compound featuring a unique molecular structure combining isoindole and pyrrole moieties. Its key advantages include high reactivity due to the presence of both an activated ester (1,3-dioxoisoindolin-2-yl) and an allyl-substituted pyrrole group, making it suitable for selective conjugation or polymerization applications. The compound's design allows for efficient incorporation into advanced materials or pharmaceutical intermediates, leveraging its bifunctional reactivity. Its stability under controlled conditions ensures consistent performance in synthetic workflows. This compound is particularly valuable in heterocyclic chemistry, offering versatility in constructing complex molecular architectures.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate structure
2248296-18-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
CAS番号:2248296-18-4
MF:C16H12N2O4
メガワット:296.277483940125
CID:6415808
PubChem ID:165719936

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248296-18-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
    • EN300-6514819
    • インチ: 1S/C16H12N2O4/c1-2-9-17-10-5-8-13(17)16(21)22-18-14(19)11-6-3-4-7-12(11)15(18)20/h2-8,10H,1,9H2
    • InChIKey: QXQGKGWJLNSASL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CC=CN1CC=C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 296.07970687g/mol
  • どういたいしつりょう: 296.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514819-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
0.1g
$829.0 2023-05-31
Enamine
EN300-6514819-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
0.05g
$792.0 2023-05-31
Enamine
EN300-6514819-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
2.5g
$1848.0 2023-05-31
Enamine
EN300-6514819-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
10g
$4052.0 2023-05-31
Enamine
EN300-6514819-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
0.25g
$867.0 2023-05-31
Enamine
EN300-6514819-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
0.5g
$905.0 2023-05-31
Enamine
EN300-6514819-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
1g
$943.0 2023-05-31
Enamine
EN300-6514819-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate
2248296-18-4
5g
$2732.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylateに関する追加情報

Compound CAS No. 2248296-18-4: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate

The compound with CAS No. 2248296-18-4, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The long-tail keyword for this compound is often used in scientific literature to describe its complex structure and functional groups.

The molecular structure of CAS No. 2248296-18 is characterized by a fused ring system comprising an isoindole moiety and a pyrrole ring. The isoindole group contributes to the compound's stability and aromaticity, while the pyrrole ring introduces reactivity and flexibility. The presence of the propenyl group (propene substituent) further enhances the compound's reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the importance of this compound in the development of novel bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex natural products and drug candidates. For instance, its ability to undergo enantioselective reactions has made it a valuable tool in asymmetric synthesis, enabling the production of chiral compounds with high enantiomeric excess.

In terms of physical properties, CAS No. 2248296 exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Its solubility in organic solvents makes it suitable for use in various organic reactions, including nucleophilic substitutions and cycloadditions. Additionally, its stability under thermal conditions allows for its use in high-throughput screening processes.

The synthesis of this compound involves a multi-step process that typically includes Friedel-Crafts acylation, followed by cyclization reactions to form the isoindole ring system. The introduction of the propenyl group is achieved through alkylation or conjugate addition reactions, depending on the desired stereochemistry and regioselectivity.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For example, researchers have successfully employed biocatalysts and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact.

In terms of applications, CAS No. 296 has shown promise in the field of materials science as a building block for advanced polymers and coatings. Its ability to form cross-linked networks through esterification reactions makes it ideal for applications requiring high thermal stability and mechanical strength.

Furthermore, this compound has been investigated for its potential as an agrochemical agent. Studies have demonstrated its ability to inhibit plant pathogens while exhibiting low toxicity to non-target organisms. This makes it a promising candidate for developing eco-friendly pesticides and fungicides.

In conclusion, CAS No. 296 is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and stability make it an invaluable tool in modern organic synthesis. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing science and technology.

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